2-Ethenyl-1,3,5-trinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

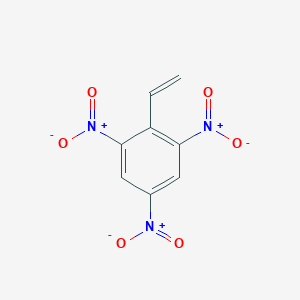

2-Ethenyl-1,3,5-trinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with three nitro groups and an ethenyl group. This compound is part of the nitrobenzene family, known for its applications in various chemical processes and industries due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives. One common method is the nitration of 1,3,5-trinitrobenzene, which can be achieved through the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1,3,5-trinitrobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethenyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted benzene derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.

Major Products

Oxidation Products: Nitro derivatives with additional oxygen-containing functional groups.

Reduction Products: Amino derivatives such as 1,3,5-triaminobenzene.

Substitution Products: Various substituted benzene derivatives depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

2-Ethenyl-1,3,5-trinitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

Industry: Utilized in the production of dyes, explosives, and other industrial chemicals due to its reactive nitro groups

Mécanisme D'action

The mechanism of action of 2-Ethenyl-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ethenyl group can participate in addition and substitution reactions, further influencing the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1,3,5-trinitrobenzene: Similar structure but with a methyl group instead of an ethenyl group.

1,3,5-Trinitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

2,4,6-Trinitrotoluene (TNT): Contains a methyl group and is widely known for its explosive properties

Uniqueness

2-Ethenyl-1,3,5-trinitrobenzene is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its methyl-substituted counterparts. This makes it a valuable compound in both research and industrial applications .

Activité Biologique

2-Ethenyl-1,3,5-trinitrobenzene (ETNB) is an aromatic compound characterized by three nitro groups and an ethenyl group attached to a benzene ring. Its unique structure imparts distinctive chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and material science.

ETNB has the molecular formula C8H7N3O6 and a molecular weight of approximately 241.1577 g/mol. The compound is synthesized primarily through the nitration of ethenylbenzene (styrene) using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to ensure selective introduction of nitro groups at positions 1, 3, and 5 on the benzene ring.

The biological activity of ETNB is largely attributed to its nitro groups, which can undergo redox reactions. This leads to the formation of reactive intermediates capable of interacting with various cellular components, thus eliciting biochemical effects. The ethenyl group also contributes to the compound’s reactivity by participating in electrophilic addition reactions .

Biological Activity Overview

ETNB has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with nitro groups can exhibit antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

- Cytotoxicity : Research indicates that ETNB can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may play a crucial role in its cytotoxic mechanism .

- Potential as a Biochemical Probe : Due to its reactivity, ETNB is being explored as a biochemical probe in drug development, particularly for targeting specific molecular pathways involved in disease processes.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of ETNB on human breast cancer cells (MCF-7). Results indicated that ETNB treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study suggested that ETNB induces oxidative stress, leading to mitochondrial dysfunction and subsequent cell death . -

Antimicrobial Activity :

In another investigation, ETNB was tested against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis

To better understand the biological activity of ETNB relative to other similar compounds, a comparison table is presented below:

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound (ETNB) | Nitroaromatic | Antimicrobial, Cytotoxic | Induces oxidative stress in cancer cells |

| 2,4,6-Trinitrotoluene (TNT) | Nitroaromatic | Explosive properties | Limited biological activity |

| 2,4-Dinitrophenol (DNP) | Nitroaromatic | Uncoupler of oxidative phosphorylation | Weight loss agent with toxicity risks |

Propriétés

IUPAC Name |

2-ethenyl-1,3,5-trinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYBITIUXMQYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522252 |

Source

|

| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35074-90-9 |

Source

|

| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.